molecular formula C23H21N3O6 B3690415 N,N'-[(3-nitrophenyl)methanediyl]bis(2-methoxybenzamide)

N,N'-[(3-nitrophenyl)methanediyl]bis(2-methoxybenzamide)

Cat. No.: B3690415
M. Wt: 435.4 g/mol
InChI Key: VHZBCIRMICFDHP-UHFFFAOYSA-N
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Description

N,N’-[(3-nitrophenyl)methanediyl]bis(2-methoxybenzamide) is an organic compound with the molecular formula C17H17N3O5 It is characterized by the presence of a nitrophenyl group and two methoxybenzamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-[(3-nitrophenyl)methanediyl]bis(2-methoxybenzamide) typically involves the reaction of 3-nitrobenzaldehyde with 2-methoxybenzamide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as silica-based sulfonic acid, which facilitates the acetalization process . The reaction is conducted at room temperature and yields a high percentage of the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, including the use of continuous flow reactors and optimization of reaction conditions, can be applied to scale up the production of N,N’-[(3-nitrophenyl)methanediyl]bis(2-methoxybenzamide).

Chemical Reactions Analysis

Types of Reactions

N,N’-[(3-nitrophenyl)methanediyl]bis(2-methoxybenzamide) undergoes several types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under appropriate conditions.

    Substitution: The methoxy groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.

    Reduction: Reducing agents like hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are typically employed.

    Substitution: Nucleophiles such as hydroxide ions (OH-) or amines can be used for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amino derivatives of the compound.

    Substitution: Various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N,N’-[(3-nitrophenyl)methanediyl]bis(2-methoxybenzamide) has several scientific research applications:

Mechanism of Action

The mechanism of action of N,N’-[(3-nitrophenyl)methanediyl]bis(2-methoxybenzamide) involves its interaction with specific molecular targets. The nitrophenyl group can interact with enzymes, inhibiting their activity by binding to the active site. This interaction can disrupt the normal function of the enzyme, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N,N’-[(3-nitrophenyl)methylene]dipentanamide
  • N,N-diethyl-3-methylbenzamide

Uniqueness

N,N’-[(3-nitrophenyl)methanediyl]bis(2-methoxybenzamide) is unique due to its specific structure, which includes both a nitrophenyl group and two methoxybenzamide groups. This combination of functional groups provides the compound with distinct chemical and biological properties, making it valuable for various applications .

Properties

IUPAC Name

2-methoxy-N-[[(2-methoxybenzoyl)amino]-(3-nitrophenyl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O6/c1-31-19-12-5-3-10-17(19)22(27)24-21(15-8-7-9-16(14-15)26(29)30)25-23(28)18-11-4-6-13-20(18)32-2/h3-14,21H,1-2H3,(H,24,27)(H,25,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHZBCIRMICFDHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NC(C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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